4-(Bromomethyl)-1,2-oxazole
Description
Historical Context and Evolution of Oxazole (B20620) Ring Systems in Organic Synthesis
The chemistry of oxazoles predates the formal synthesis of the parent oxazole ring system in 1962. ijpsonline.comderpharmachemica.com The first foray into this class of compounds occurred in 1876 with the synthesis of 2-methyloxazole. derpharmachemica.com The significance of oxazole chemistry grew substantially, especially after the discovery of penicillin, which contains a related heterocyclic core. derpharmachemica.com Over the decades, the understanding of these ring systems deepened, finding applications in significant chemical reactions like the Diels-Alder and 1,3-dipolar cycloadditions. derpharmachemica.com
Several classical methods have been developed for the synthesis of the oxazole ring, each contributing to the evolution of organic synthesis.
| Synthesis Method | Description |
| Robinson-Gabriel Synthesis | Involves the dehydration of 2-acylaminoketones to form oxazoles. derpharmachemica.com Using dehydrating agents like phosphorus pentachloride or sulfuric acid often resulted in low yields, which could be improved by using polyphosphoric acid. ijpsonline.com |
| Fischer Oxazole Synthesis | Discovered by Emil Fischer in 1896, this method involves the reaction of equimolar amounts of an aromatic aldehyde and a cyanohydrin in the presence of anhydrous hydrochloric acid. ijpsonline.com |
| van Leusen Synthesis | A significant development from 1972, this reaction produces 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC) in a one-pot reaction under mild, basic conditions. ijpsonline.commdpi.com |
| Bredereck Reaction | An efficient and economical method for synthesizing 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.com |
The development of these and other synthetic methodologies has made a wide variety of oxazole derivatives accessible for further investigation and application.
Overview of Oxazole Derivatives as Privileged Scaffolds in Chemical Biology and Materials Science
Oxazole and its isomeric cousin, isoxazole (B147169), are recognized as "privileged scaffolds" in medicinal chemistry. rsc.orgnih.gov This distinction arises from their ability to interact with a wide spectrum of biological targets, such as enzymes and receptors, through various non-covalent interactions. mdpi.comnih.gov This has led to the discovery of numerous oxazole-containing compounds with a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. nih.govderpharmachemica.comnajah.edu
The structural versatility of the oxazole ring allows for the design and synthesis of novel compounds tailored for specific therapeutic purposes. tandfonline.com Beyond pharmaceuticals, oxazole derivatives are of growing importance in materials science, finding use in the development of photographic dyes, polymers, and materials for asymmetric catalysis. e-bookshelf.de
Rationale for Investigating 4-(Bromomethyl)-1,2-oxazole as a Key Synthetic Intermediate
This compound, also known as 4-(bromomethyl)isoxazole, is a key synthetic intermediate that provides a reactive handle for the elaboration of the isoxazole core. biosynth.comsmolecule.com The presence of the bromomethyl group (-CH₂Br) makes the compound an excellent electrophile, susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of the 4-(methyl)-1,2-oxazole moiety onto a wide variety of other molecules.
Its utility stems from its role as a precursor to more complex, often biologically active, molecules. smolecule.com The isoxazole scaffold itself is found in several commercially available drugs, highlighting the therapeutic potential of its derivatives. rsc.org By providing a reliable synthetic entry point, this compound facilitates the exploration of new chemical space around this privileged heterocyclic core.
Table of Properties: this compound
| Property | Value |
| CAS Number | 6455-40-9 nih.gov |
| Molecular Formula | C₄H₄BrNO nih.gov |
| Molecular Weight | 161.98 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| Synonyms | 4-(bromomethyl)isoxazole nih.gov |
Emerging Trends in the Application of Bromomethyl Heterocycles in Advanced Chemical Transformations
The application of bromomethyl-substituted heterocycles is a dynamic area of chemical research. These compounds are frequently employed as versatile building blocks in the synthesis of complex molecular architectures. One prominent trend is their use in creating hybrid molecules, where a known pharmacologically active scaffold is linked to the heterocycle. For instance, bromomethyl-substituted furoxans have been used in nucleophilic substitution reactions to synthesize hybrid compounds with anti-inflammatory activity. nih.gov
Furthermore, bromomethyl heterocycles serve as crucial linkers in constructing larger, multi-ring systems. An example includes the coupling of 2,3-bis(bromomethyl)quinoxaline (B1328767) with other heterocyclic systems to generate new, complex molecules with high yields, warranting further investigation for various applications. mdpi.com These advanced transformations highlight the strategic importance of reactive handles like the bromomethyl group in modern organic synthesis, enabling the efficient construction of novel compounds for medicinal chemistry and materials science. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c5-1-4-2-6-7-3-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMCLIBWYKFYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475896 | |
| Record name | 4-(bromomethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6455-40-9 | |
| Record name | 4-(bromomethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Reaction Mechanisms of 4 Bromomethyl 1,2 Oxazole
Nucleophilic Substitution Reactions at the Bromomethyl Group
The carbon atom of the bromomethyl group in 4-(bromomethyl)-1,2-oxazole is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. This makes it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to its application in synthesizing more complex substituted oxazole (B20620) derivatives.
The primary nature of the carbon center and the good leaving group ability of the bromide ion strongly favor a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted pathway, the nucleophile attacks the electrophilic carbon atom from the side opposite to the carbon-bromine bond, leading to the simultaneous formation of a new bond with the nucleophile and cleavage of the C-Br bond.
This pathway is effective for a variety of strong and weak nucleophiles:
Amines : Primary and secondary amines react readily with halomethyl oxazoles to form the corresponding N-alkylated products.
Thiols and Thiophenoxides : Sulfur nucleophiles, which are typically potent, react in high yield to create carbon-sulfur bonds.
Alkoxides and Phenoxides : Oxygen-based nucleophiles can be used to synthesize the corresponding ethers, which have shown potential as anti-inflammatory or analgesic agents.
The general scheme for these SN2 reactions is presented below:
| Nucleophile (Nu:-) | Example | Product Type |
|---|---|---|
| Amine | R-NH2 | Secondary Amine Derivative |
| Thiol | R-SH | Thioether Derivative |
| Alkoxide | R-O- | Ether Derivative |
Through these nucleophilic substitution reactions, this compound serves as a versatile precursor for a wide array of 4-substituted methyl-1,2-oxazole derivatives. The oxazole core often imparts specific physicochemical properties or acts as a key pharmacophore in medicinal chemistry, while the newly introduced functional group can be used for further synthetic modifications or to modulate biological activity. For instance, the reaction with thiocyanate (B1210189) can yield 2-(methylthio)cyanate derivatives, and reactions with phenoxides produce 2-(phenoxymethyl)-oxazoles.
A hallmark of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon center, known as a Walden inversion. If the carbon of the bromomethyl group were a chiral center (for instance, by isotopic labeling or substitution to create a secondary halide), the nucleophile would attack from the backside relative to the leaving group. This results in a product with a configuration opposite to that of the starting material. Although the methylene (B1212753) (-CH₂-) carbon of this compound is achiral, this stereochemical principle is crucial in analogous reactions where a stereocenter is present and dictates the three-dimensional structure of the product.
Alkylation and Cross-Coupling Reactions
Beyond simple substitution with heteroatom nucleophiles, the electrophilic bromomethyl group is a key player in carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.
This compound is an effective alkylating agent for carbon-based nucleophiles (carbanions). A prominent example is its use in malonate alkylation. Stabilized carbanions, such as those derived from diethyl malonate, can attack the bromomethyl group in an SN2 fashion. This reaction forms a new carbon-carbon bond and is a powerful strategy for extending carbon chains. This approach has been exemplified in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, where a related 2-(bromomethyl)oxazole analogue is used to alkylate a malonate derivative.
While traditional palladium-catalyzed cross-coupling reactions typically involve aryl or vinyl halides (sp²-hybridized carbons), the scope has been extended to include sp³-hybridized carbons, such as those in benzylic halides like this compound. These reactions require specific catalytic systems to proceed efficiently.
Suzuki-Miyaura Reaction : This reaction couples an organoboron compound with an organic halide. While less common than with aryl halides, the Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids or potassium aryltrifluoroborates has been successfully developed. nih.govnih.gov These reactions provide a direct route to diarylmethane-like structures containing a heteroaryl motif. Specific conditions, often involving particular palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., JohnPhos), and microwave irradiation, have been optimized to achieve moderate to good yields in coupling heteroaryl benzylic bromides. nih.gov
Sonogashira Reaction : The classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide and is not the standard pathway for benzylic halides. wikipedia.orgorganic-chemistry.org Reactions between benzyl (B1604629) halides and terminal alkynes under palladium-copper catalysis can proceed through an unexpected tandem Sonogashira–carbopalladation–Sonogashira sequence, leading to highly substituted enynes rather than the simple coupled alkyne. thieme-connect.com This highlights that the reactivity of benzylic halides in this context is distinct from that of their aryl halide counterparts.
Negishi Reaction : The Negishi coupling involves the reaction of an organozinc compound with an organic halide. This method is notably versatile and has been shown to be effective for coupling benzylic halides with organozinc reagents. organic-chemistry.orgwikipedia.org Nickel and palladium catalysts are both used, and the reaction allows for the formation of C(sp³)–C(sp²), and C(sp³)–C(sp³) bonds, making it a powerful tool for creating complex molecules from this compound. researchgate.netthieme-connect.com
| Reaction Name | Typical Coupling Partners | Applicability to this compound | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)2) | Yes, under specific conditions nih.govnih.gov | (1,2-Oxazol-4-yl)methyl-Arene |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Leads to complex enynes, not direct coupling thieme-connect.com | Substituted Enynes |
| Negishi | Organozinc Reagent (e.g., R-ZnX) | Yes, versatile method organic-chemistry.orgwikipedia.org | 4-(Alkyl/Aryl-methyl)-1,2-oxazole |
Copper-Catalyzed Coupling Reactions
While the bromomethyl group is a potent electrophile primarily utilized in nucleophilic substitution reactions, its participation in copper-catalyzed coupling reactions is not extensively documented in the scientific literature. Typically, copper catalysis is employed for the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds with aryl, vinyl, or alkyl halides. The high reactivity of the bromomethyl group on the 1,2-oxazole ring favors direct substitution pathways over catalytic cycles that involve oxidative addition to a copper(I) center.
However, it is plausible that under specific conditions, this compound could participate in copper-mediated processes. For instance, in reactions analogous to the Ullmann condensation, a copper catalyst could facilitate the coupling of the bromomethyl moiety with amines or phenols. Such a reaction would likely proceed through the formation of a copper-alkoxide or copper-amide intermediate, followed by nucleophilic attack on the electrophilic bromomethyl carbon. The viability and efficiency of such reactions would be highly dependent on the choice of catalyst, ligands, base, and solvent to control the reactivity and prevent undesired side reactions like elimination or catalyst deactivation. Research in this area is limited, and further investigation is required to establish standardized protocols for the copper-catalyzed coupling of this compound.
Cyclization and Annulation Reactions Involving the Oxazole Ring and Bromomethyl Functionality
The dual functionality of this compound, comprising an aromatic oxazole ring and a reactive bromomethyl group, makes it a valuable precursor for synthesizing complex fused heterocyclic systems. These reactions leverage the bromomethyl group as an electrophilic handle to initiate cyclization cascades.
Intramolecular cyclization reactions utilize derivatives of this compound where a nucleophilic group is tethered elsewhere in the molecule. This nucleophile can attack the electrophilic CH₂Br group, leading to the formation of a new ring. A common strategy involves attaching the this compound unit to a larger molecular scaffold that contains a suitably positioned amine, thiol, or alcohol.
For example, a molecule containing an N-acylamino group tethered by a flexible chain to the oxazole could undergo base-mediated cyclization. The deprotonated amide nitrogen would act as the nucleophile, attacking the bromomethyl carbon to forge a new heterocyclic ring fused to the parent structure. The regiochemical outcome and feasibility of such cyclizations are governed by Baldwin's rules, with 5- and 6-membered ring formations being the most favorable. These pathways are crucial in the synthesis of complex molecules where the oxazole serves as a key building block. rsc.orgnih.gov
The 1,2-oxazole ring itself can participate as a dienophile or diene in cycloaddition reactions, although its aromatic character makes this less common than for non-aromatic systems. The electronic nature of the substituents on the oxazole ring plays a critical role in modulating its reactivity. The electron-withdrawing nature of the 4-(bromomethyl) group deactivates the oxazole ring for normal electron demand Diels-Alder reactions but may enhance its reactivity in inverse electron demand scenarios.
More significantly, the oxazole ring can react with highly reactive dienophiles or in photochemical cycloadditions. nih.gov Research on the cycloaddition reactions of oxazoles with ortho-quinone methides has shown that the substituent at the C4-position significantly influences the reaction outcome. nih.gov Oxazoles bearing electron-withdrawing groups, such as protected 4-hydroxymethyl moieties, were found to favor a synchronous [4+2] cycloaddition pathway over a 1,4-conjugate addition. nih.gov Given that the bromomethyl group is also strongly electron-withdrawing, it is predicted that this compound would similarly favor [4+2] cycloaddition reactions with suitable dienes, providing a pathway to complex polycyclic structures. nih.gov
A primary application of this compound is in the construction of N-fused heterocyclic systems. This is typically achieved through a two-step sequence: N-alkylation followed by intramolecular cyclization. In this approach, the nitrogen atom of a heterocyclic compound (e.g., pyridine, imidazole, thiazole) acts as a nucleophile, displacing the bromide from this compound to form a quaternary ammonium (B1175870) salt.
Subsequent treatment of this intermediate salt with a base can induce cyclization. Deprotonation of a carbon adjacent to the quaternized nitrogen generates a reactive ylide or carbanion, which then attacks a position on the oxazole ring or undergoes rearrangement to form a stable, fused aromatic system. This strategy is a powerful method for synthesizing bicyclic systems like oxazolo[3,4-a]pyridines and other related pharmacologically relevant scaffolds. nih.govnih.govresearchgate.net
The following table summarizes representative reactions for the formation of fused systems.
| Starting Heterocycle | Intermediate Product | Fused System Product | Reaction Type |
| Pyridine | 1-((1,2-oxazol-4-yl)methyl)pyridin-1-ium bromide | Oxazolo[3,4-a]pyridine derivative | N-alkylation, then base-induced cyclization |
| Imidazole | 1-alkyl-3-((1,2-oxazol-4-yl)methyl)-1H-imidazol-3-ium bromide | Imidazo[1,2-c]oxazole derivative | N-alkylation, then base-induced cyclization |
| Thiazole | 3-((1,2-oxazol-4-yl)methyl)thiazol-3-ium bromide | Oxazolo[3,2-c]thiazole derivative | N-alkylation, then base-induced cyclization |
Oxidative and Reductive Transformations
The selective reduction of the bromomethyl group in this compound to a methyl group (4-methyl-1,2-oxazole) requires mild conditions to avoid the reduction of the potentially sensitive oxazole ring. While specific literature for this exact transformation on this compound is scarce, several general methods for the dehalogenation of alkyl bromides can be applied.
One common method is catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere can achieve the desired reduction. A base, like triethylamine (B128534) or potassium carbonate, is often added to neutralize the HBr formed during the reaction. Care must be taken with reaction conditions (pressure, temperature, catalyst loading) to prevent over-reduction of the oxazole C=N bond. nih.gov
A second approach involves radical de-bromination. This reaction is typically carried out using tri-n-butyltin hydride (Bu₃SnH) as the reducing agent and a radical initiator such as azobisisobutyronitrile (AIBN). This method is known for its mildness and high functional group tolerance, making it a suitable candidate for the selective reduction of the bromomethyl group without affecting the heterocyclic core. rsc.org
The table below outlines potential conditions for this selective reduction.
| Reagent System | Reaction Type | Potential Advantages |
| H₂, Pd/C, Base (e.g., Et₃N) | Catalytic Hydrogenation | Avoids toxic tin reagents; scalable. |
| Bu₃SnH, AIBN | Radical Dehalogenation | High selectivity; mild reaction conditions. |
Oxidative Modifications of the Oxazole Core or Side Chains
The oxidative modification of this compound can be directed at either the heterocyclic 1,2-oxazole core or the bromomethyl side chain, depending on the reagents and reaction conditions employed. The reactivity of each part of the molecule is distinct, offering pathways to different functionalized products.
Oxidation of the 1,2-Oxazole Core: The 1,2-oxazole ring, while aromatic, is susceptible to oxidative cleavage under specific conditions. Ozonolysis is a key reaction that can break the C=C double bond within the ring. Studies on various oxazoles have shown that they react with ozone, initiating a Criegee-type mechanism at the double bond. nih.gov This process typically leads to ring-opened products. For oxazoles in general, this can result in the formation of carboxylates, cyanates, formates, and amides. nih.gov While specific studies on this compound are not prevalent, the general mechanism suggests that ozonolysis would lead to the decomposition of the heterocyclic core, yielding highly functionalized, acyclic products.
Oxidation of the Bromomethyl Side Chain: The bromomethyl group is analogous to a benzylic position, which is known to be susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are capable of oxidizing alkyl groups attached to aromatic rings to carboxylic acids. masterorganicchemistry.com By analogy, these conditions would be expected to oxidize the bromomethyl group of this compound to a 1,2-oxazole-4-carboxylic acid. Milder oxidizing agents could potentially yield the corresponding 1,2-oxazole-4-carbaldehyde. The reactivity of the C-Br bond must be considered, as it can also participate in or be affected by the oxidative conditions.
| Reaction Type | Reagent | Affected Part of Molecule | Expected Product(s) |
| Ozonolysis | Ozone (O₃) | 1,2-Oxazole Core (C=C bond) | Ring-opened fragments (e.g., carboxylates, amides) |
| Side-Chain Oxidation | Potassium Permanganate (KMnO₄) | Bromomethyl Group | 1,2-Oxazole-4-carboxylic acid |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Key transformations often involve the highly reactive bromomethyl group, which serves as an excellent leaving group in nucleophilic substitution reactions.
Kinetic studies are essential for elucidating the step-by-step pathway of a reaction. For this compound, the most common transformations are nucleophilic substitution reactions at the bromomethyl carbon. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, or a continuum between them, depending on the nucleophile, solvent, and temperature.
A kinetic analysis would typically involve monitoring the reaction rate while varying the concentrations of the reactants. For an Sₙ2 mechanism, the reaction rate is expected to be first-order in both the substrate and the nucleophile. For an Sₙ1 mechanism, the rate would be first-order in the substrate but zero-order in the nucleophile. While specific kinetic data for this compound is not extensively documented in readily available literature, studies on analogous benzylic and heterocyclic systems show that "loose" Sₙ2 mechanisms are common in polar aprotic solvents. ucl.ac.uk The elucidation of reaction pathways for azole nucleophiles in SₙAr reactions has shown that mechanisms can be borderline between stepwise and concerted, often influenced by general base catalysis. nih.gov
The direct observation and characterization of reaction intermediates provide definitive evidence for a proposed reaction mechanism. In the reactions of this compound, intermediates are typically short-lived and present in low concentrations. nih.gov
For Sₙ1-type reactions, the key intermediate would be the 4-(1,2-oxazolyl)methyl carbocation. Its formation would be the rate-determining step, and its stability would be influenced by the electron-withdrawing nature of the 1,2-oxazole ring. Trapping experiments, where a highly reactive species is added to intercept the intermediate, could provide evidence for its existence.
In other reaction types, such as cycloadditions involving the oxazole ring, endoperoxide intermediates have been identified. For instance, the reaction of oxazoles with singlet oxygen can proceed via a [4+2] cycloaddition to yield endoperoxides, which can be isolated and characterized at low temperatures. colab.ws These intermediates then rearrange to form the final products. While these studies were not performed on this compound specifically, they provide a framework for understanding potential intermediates in oxidative reactions of the oxazole core.
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms at a molecular level. DFT calculations can be used to model the geometries and energies of reactants, products, transition states, and intermediates. irjweb.comnih.gov
For the nucleophilic substitution at the bromomethyl group of this compound, DFT studies could calculate the activation energies for both the Sₙ1 and Sₙ2 pathways. This would help predict which mechanism is more favorable under given conditions. The transition state for an Sₙ2 reaction would involve the simultaneous formation of a bond with the nucleophile and the breaking of the C-Br bond. DFT can provide detailed information about the bond lengths and angles in this transient structure.
DFT studies on related systems, such as the rearrangement of isoxazoles to oxazoles, have successfully elucidated complex multi-step pathways, showing that certain rearrangements are more favored than others by comparing the energy profiles of competitive routes. nih.gov Similar computational approaches could map the potential energy surface for reactions of this compound, providing insights into regioselectivity and stereoselectivity. mdpi.com These theoretical studies are invaluable for interpreting experimental results and predicting the reactivity of new compounds. ejournal.by
| Mechanistic Aspect | Method of Investigation | Information Gained for this compound Reactions |
| Reaction Pathway | Kinetic Studies (e.g., varying reactant concentrations) | Determination of reaction order, distinguishing between Sₙ1 and Sₙ2 pathways for nucleophilic substitution. |
| Reaction Intermediates | Trapping Experiments, Low-Temperature Spectroscopy | Identification of transient species like carbocations (in Sₙ1) or endoperoxides (in cycloadditions). |
| Transition States | Computational Chemistry (DFT) | Calculation of activation energies, modeling of transition state geometries, prediction of favored reaction pathways. |
Advanced Spectroscopic and Analytical Characterization of Reaction Intermediates and Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 4-(bromomethyl)-1,2-oxazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR techniques, including proton (1H), carbon-13 (13C), and nitrogen-15 (B135050) (15N) NMR, are fundamental for the initial structural verification of this compound. Each technique provides unique insights into the molecular framework.
1H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, three distinct signals are expected: a singlet for the proton at position 3 (H-3), a singlet for the proton at position 5 (H-5), and a singlet for the two protons of the bromomethyl (-CH2Br) group. The chemical shifts of the heterocyclic protons are typically found in the aromatic region, while the methylene (B1212753) protons appear further upfield.
13C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The structure of this compound contains four different carbon atoms: the C-3 and C-5 carbons of the oxazole (B20620) ring, the C-4 carbon to which the bromomethyl group is attached, and the carbon of the methylene (-CH2Br) group.
15N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the 15N isotope, can provide direct information about the electronic environment of the nitrogen atom within the isoxazole (B147169) ring. nih.govnih.gov A single signal would be expected, and its chemical shift would be characteristic of the sp2-hybridized nitrogen in this specific heterocyclic system. nih.gov
While specific, experimentally derived spectral data for this compound are not widely published in scientific literature, a predicted set of chemical shifts based on established principles is presented below.
Predicted 1D NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 1H | ~8.6 | Singlet | H-5 |
| 1H | ~8.4 | Singlet | H-3 |
| 1H | ~4.5 | Singlet | -CH2Br |
| 13C | ~155 | Singlet | C-5 |
| 13C | ~150 | Singlet | C-3 |
| 13C | ~110 | Singlet | C-4 |
Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms, which is crucial for distinguishing between isomers and confirming the assigned structure. For this compound, several 2D techniques would be informative. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (1H-1H) spin-spin couplings. For this molecule, no cross-peaks would be expected, confirming the absence of coupling between the three distinct proton environments (H-3, H-5, and -CH2Br).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. Expected correlations would be observed between the H-3 signal and the C-3 signal, the H-5 signal and the C-5 signal, and the -CH2Br proton signal with the -CH2Br carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, providing critical information about the molecular skeleton. For instance, the protons of the -CH2Br group would be expected to show correlations to the C-4 and C-5 carbons of the isoxazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry and spatial proximity of atoms, its application to a small, conformationally flexible molecule like this compound is limited but could show through-space correlations between the methylene protons and the ring proton at C-5.
Predicted 2D NMR Correlations for this compound
| Experiment | Correlating Protons (1H) | Correlating Atom (1H or 13C) | Type of Correlation |
|---|---|---|---|
| HMQC/HSQC | H-3 | C-3 | 1-bond (Direct) |
| HMQC/HSQC | H-5 | C-5 | 1-bond (Direct) |
| HMQC/HSQC | -CH2Br | -CH2Br | 1-bond (Direct) |
| HMBC | -CH2Br | C-4, C-5 | 2- and 3-bond |
| HMBC | H-3 | C-4, C-5 | 2- and 3-bond |
Low-temperature NMR spectroscopy is a powerful technique for studying the structure and behavior of reactive or unstable intermediates that cannot be isolated at room temperature. In the context of reactions involving this compound, this method could be employed to characterize species such as organometallic intermediates formed during the synthesis of more complex molecules. For example, if the compound were deprotonated or underwent metal-halogen exchange, low-temperature NMR could provide direct structural evidence for the resulting transient species. However, specific studies utilizing low-temperature NMR for intermediates derived from this compound have not been reported in the literature.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. beilstein-journals.orgmdpi.com The calculated monoisotopic mass of this compound (C4H4BrNO) is 160.94763 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thereby confirming the elemental composition and ruling out other potential formulas with the same nominal mass. The presence of bromine would be readily identified by its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.
Predicted HRMS Data for this compound
| Ion Adduct | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M(79Br)+H]+ | C4H579BrNO+ | 161.95522 |
| [M(81Br)+H]+ | C4H581BrNO+ | 163.95317 |
| [M(79Br)+Na]+ | C4H479BrNNaO+ | 183.93716 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, [M+H]+), which is then fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. researchgate.netscispace.com Analyzing these fragments provides valuable structural information. While no specific fragmentation studies for this compound are documented, a plausible pathway can be proposed. Initial fragmentation would likely involve the loss of the bromine atom or cleavage of the weak N-O bond in the isoxazole ring. Subsequent fragmentation could involve the loss of small neutral molecules like CO or HCN. This analysis helps to piece together the molecular structure and confirm the identity of the compound.
Plausible MS/MS Fragmentation for the [M+H]+ Ion of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 162/164 | 82 | Br• (radical) |
| 162/164 | 135/137 | HCN |
| 82 | 54 | CO |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the oxazole ring and the bromomethyl substituent. The oxazole ring, an aromatic heterocycle, would exhibit C-H, C=C, C=N, and C-O stretching and bending vibrations. nist.govekb.eg The bromomethyl group (-CH₂Br) would be identified by its aliphatic C-H stretching and bending modes, as well as a distinctive C-Br stretching vibration, which typically appears in the lower frequency (fingerprint) region of the spectrum.
The following table summarizes the expected characteristic IR absorption bands for this compound based on typical frequencies for its constituent functional groups. chemicalbook.comdocumentsdelivered.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Oxazole Ring C-H | Stretching | 3100 - 3150 |
| -CH₂- (Aliphatic) | Stretching | 2850 - 2960 |
| Oxazole Ring C=N | Stretching | 1620 - 1680 |
| Oxazole Ring C=C | Stretching | 1450 - 1550 |
| -CH₂- (Aliphatic) | Bending (Scissoring) | ~1465 |
| Oxazole Ring C-O | Stretching | 1020 - 1150 |
| C-Br | Stretching | 500 - 650 |
In situ Infrared (IR) spectroscopy is a powerful process analytical technology (PAT) that allows for the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. nih.govxjtu.edu.cn By inserting an attenuated total reflectance (ATR) probe directly into a reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing the intensity changes of their characteristic IR absorption bands. sci-hub.seresearchgate.net
This technique is invaluable for elucidating reaction mechanisms and kinetics. magritek.com For instance, in a nucleophilic substitution reaction involving this compound, in situ IR could be used to monitor the reaction progress. The consumption of the starting material would be indicated by a decrease in the intensity of the C-Br stretching band (around 500-650 cm⁻¹). Simultaneously, the formation of the product would be confirmed by the appearance and subsequent increase of new bands corresponding to the functional group introduced by the nucleophile (e.g., a C-O stretch for an alcohol or a C≡N stretch for a nitrile). This continuous data acquisition provides detailed kinetic profiles and can help identify transient intermediates. nih.govresearchgate.net
Infrared Ion Spectroscopy (IRIS) is a sophisticated gas-phase technique that combines mass spectrometry with infrared spectroscopy to obtain structural information about isolated, mass-selected ions. This method is particularly useful for characterizing reactive intermediates, distinguishing between isomers, and understanding the intrinsic properties of molecules in the absence of solvent effects.
In the context of this compound, IRIS could be employed to study the structure of its protonated form, [C₄H₄BrNO+H]⁺, in the gas phase. After generating and mass-selecting the ion, it is irradiated with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs a photon, leading to an increase in internal energy and subsequent fragmentation. By monitoring the fragmentation intensity as a function of IR wavelength, a vibrational spectrum of the ion is constructed. This spectrum can reveal the protonation site (e.g., on the oxazole nitrogen versus the oxygen) by comparing the experimental frequencies with those predicted by theoretical calculations for different possible structures.
X-Ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. dntb.gov.ua By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to calculate the exact positions of atoms, as well as the bond lengths, bond angles, and torsional angles of the molecule. mdpi.com
While a specific crystal structure for this compound is not publicly documented, the technique would provide unambiguous structural confirmation. For related oxazole and bromo-substituted aromatic compounds, X-ray diffraction studies have revealed key structural features. mdpi.comejournal.by A study of this compound would be expected to confirm the planarity of the 1,2-oxazole ring. Furthermore, the analysis would elucidate the crystal packing arrangement, revealing any significant intermolecular interactions such as hydrogen bonds (e.g., C-H···N or C-H···O) or halogen bonds (Br···O or Br···N), which govern the solid-state architecture and physical properties of the material. nih.gov
Chromatographic and Separation Techniques
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used in synthetic chemistry for assessing the purity of compounds and for isolating desired products from reaction mixtures. nih.gov
For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18-silica) using a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). nih.gov The separation is based on the differential partitioning of the analyte between the two phases. Due to its moderate polarity, this compound would elute at a characteristic retention time under specific conditions. A UV detector is commonly used for detection, as the oxazole ring contains a chromophore that absorbs UV light. nih.gov The purity of a sample is determined by the relative area of the peak corresponding to the compound compared to the total area of all peaks in the chromatogram.
The following table outlines typical parameters for an HPLC method suitable for the analysis of this compound. nih.govnih.gov
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm) |
| Column Temperature | 25 °C (Ambient or controlled) |
| Injection Volume | 10 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and thermally stable compounds within a mixture. In the context of reactions involving this compound, GC-MS is instrumental in identifying the primary products, unreacted starting materials, and any volatile byproducts formed during the reaction.
The process begins with the injection of a sample into the gas chromatograph, where it is vaporized. An inert carrier gas (such as helium or nitrogen) transports the vaporized sample through a heated capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and polarity. Generally, for heterocyclic compounds like oxazole derivatives, a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is employed. dnu.dp.ua Compounds with lower boiling points and less polarity travel through the column faster, resulting in shorter retention times.
As each component elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This spectrum serves as a "molecular fingerprint," allowing for structural elucidation and identification by comparison with spectral libraries.
For instance, in a nucleophilic substitution reaction where this compound is treated with a nucleophile (e.g., an alkoxide, RO⁻), GC-MS can be used to monitor the consumption of the starting material and the formation of the desired ether product, 4-((alkoxy)methyl)-1,2-oxazole. The mass spectrum of this compound would show characteristic isotopic peaks for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). mdpi.com Key fragmentation patterns would include the loss of the bromine atom (·Br) and the bromomethyl group (·CH₂Br). The resulting product would show a different molecular ion peak and a fragmentation pattern consistent with its new structure.
Table 1: Representative GC-MS Data for a Hypothetical Reaction of this compound
| Compound Name | Role | Expected Retention Time | Key m/z Fragments |
|---|---|---|---|
| This compound | Starting Material | Early | 161/163 ([M]⁺), 82 ([M-Br]⁺), 68 ([M-CH₂Br]⁺) |
| 4-(Methoxymethyl)-1,2-oxazole | Product (Example) | Later | 113 ([M]⁺), 98 ([M-CH₃]⁺), 82 ([M-OCH₃]⁺) |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. researchgate.net It allows for the qualitative assessment of the presence of starting materials, products, and intermediates in a reaction mixture at various time points.
The procedure involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase or eluent). The mobile phase ascends the plate via capillary action, and as it passes over the spot, it carries the components of the mixture up the plate at different rates.
Separation is based on the principle of differential partitioning between the mobile and stationary phases. Non-polar compounds have a weaker affinity for the polar silica gel stationary phase and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf) value. Conversely, polar compounds adsorb more strongly to the silica gel and travel shorter distances, leading to lower Rf values. For oxazole derivatives, common eluents include mixtures of hexane (B92381) and ethyl acetate; the ratio is adjusted to achieve optimal separation. researchgate.netresearchgate.net
To monitor a reaction involving this compound, samples are taken from the reaction vessel at regular intervals and spotted on a TLC plate. Typically, lanes are also spotted with the pure starting material and, if available, the expected product for comparison. As the reaction proceeds, the intensity of the spot corresponding to the starting material will decrease, while the spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.
Since many oxazole derivatives are colorless, visualization of the spots after elution requires specific techniques. A common method is to use TLC plates containing a fluorescent indicator (F₂₅₄), which allows the spots to appear as dark patches under UV light at 254 nm. researchgate.netias.ac.in Alternatively, the plate can be placed in a chamber containing iodine vapor or stained with a potassium permanganate (B83412) solution, which reacts with the compounds to produce colored spots. ias.ac.in
Table 2: Example of TLC Monitoring for the Conversion of this compound to a More Polar Product
| Time Point | Spot 1 (Starting Material) Rf | Spot 2 (Product) Rf | Observations |
|---|---|---|---|
| T = 0 min | 0.75 | - | Single intense spot for starting material. |
| T = 30 min | 0.75 | 0.40 | Starting material spot is still strong; a faint product spot appears. |
| T = 60 min | 0.75 | 0.40 | Spots for starting material and product are of similar intensity. |
| T = 120 min | - | 0.40 | Starting material spot has disappeared; only the product spot is visible. |
Rf values are representative and depend on the specific eluent system and conditions.
Applications of 4 Bromomethyl 1,2 Oxazole in the Synthesis of Functional Molecules
Medicinal Chemistry and Drug Discovery
The isoxazole (B147169) ring is a prominent scaffold in drug discovery, known to be a component in various therapeutic agents. researchgate.netnih.gov Derivatives of isoxazole exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. rsc.orgnih.gov The utility of 4-(bromomethyl)-1,2-oxazole lies in its ability to act as a key intermediate, allowing for the covalent attachment of the isoxazole ring to other molecular fragments through nucleophilic substitution at the bromomethyl position. This facilitates the exploration of new chemical space and the development of novel therapeutic candidates.
Building Block for Pharmaceutical Agents
As a bifunctional molecule, this compound provides both a biologically relevant heterocyclic core and a site for chemical modification. This duality makes it an attractive starting material for the synthesis of new pharmaceutical agents. researchgate.net
The synthesis of novel drug candidates often involves the strategic combination of different pharmacophores. The reactive nature of the carbon-bromine bond in this compound allows for its facile reaction with a variety of nucleophiles, such as amines, phenols, and thiols. This reaction, a nucleophilic aliphatic substitution, enables the straightforward linkage of the isoxazole moiety to other complex organic structures, a common strategy in the design of new therapeutic agents. This approach is fundamental to creating libraries of compounds for screening and identifying new drug leads.
A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. dntb.gov.ua This strategy is often employed to improve properties such as solubility, stability, or bioavailability. nih.govmdpi.com The reactive bromomethyl group of this compound is well-suited for creating ester or carbamate linkages, which can be designed to be cleaved by enzymes in the body to release the active drug.
For instance, a similar strategy has been successfully applied in the development of anti-HIV agents. In one study, a 3-bromomethyl derivative was reacted with various N-Boc protected amino acids (glycine, alanine, valine, or leucine) in the presence of a base to form amino acid ester prodrugs. nih.gov This synthetic route resulted in yields of over 50%. nih.gov This research demonstrates a viable pathway for how this compound could be used to synthesize prodrugs, where the isoxazole-containing molecule is linked to an amino acid promoiety to enhance its pharmacokinetic profile. nih.gov
| Prodrug Type | Reactant 1 | Reactant 2 | Linkage Type | Potential Advantage |
| Amino Acid Ester | This compound | Protected Amino Acid (e.g., L-alanine) | Ester | Improved absorption and bioavailability nih.gov |
| Carboxylic Ester | This compound | Carboxylic Acid-containing drug | Ester | Enhanced solubility or targeted delivery nih.gov |
Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related compounds in a short period. nih.gov The use of a central scaffold to which various building blocks can be attached is a cornerstone of this approach. Due to its reactive bromomethyl group, this compound is an excellent candidate for use as a scaffold in the parallel synthesis of compound libraries.
By reacting this compound with a diverse set of nucleophiles (e.g., a collection of different amines or phenols), a library of new isoxazole derivatives can be rapidly generated. Each compound in the library retains the core isoxazole ring but differs in the substituent attached via the methylene (B1212753) bridge. This method allows chemists to systematically explore the structure-activity relationships (SAR) of isoxazole-based compounds, accelerating the discovery of molecules with desired biological activities. The reactivity of similar bromomethyl-substituted heterocycles in coupling reactions is well-documented, highlighting the potential of this approach. researchgate.net
Targeting Specific Biological Pathways
Many diseases are driven by the malfunction of specific enzymes or receptors. A key strategy in modern drug discovery is to design molecules that can selectively interact with these biological targets to modulate their activity. Isoxazole derivatives have been identified as effective inhibitors for several important enzyme classes. ijpca.orgrsc.org
Cyclooxygenase (COX) Inhibitors: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets for anti-inflammatory drugs. rsc.org A number of compounds containing a diarylisoxazole scaffold have been identified as potent and selective COX-1 inhibitors. osti.gov Research has shown that the isoxazole ring is a crucial component for achieving selective inhibition of COX-1. researchgate.net
In one study, a series of novel isoxazole derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. nih.gov Several of the synthesized compounds showed high selectivity for the COX-2 enzyme. The most potent compound from this series, designated C6, exhibited a very low IC50 value, indicating strong inhibition. nih.gov While these specific compounds were not synthesized from this compound, this research underscores the importance of the isoxazole core in designing COX inhibitors. The functional handle of this compound provides a direct synthetic route to incorporate the isoxazole moiety into structures analogous to these known inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
| C3 | 22.57 ± 0.11 | 0.93 ± 0.01 | 24.26 |
| C5 | 35.55 ± 0.13 | 0.85 ± 0.04 | 41.82 |
| C6 | 33.95 ± 0.12 | 0.55 ± 0.03 | 61.73 |
| Data from a study on newly synthesized isoxazole derivatives. The Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2 inhibition. nih.gov |
Dihydrofolate Reductase (DHFR) Inhibitors: Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial drugs. mdpi.comrjraap.comnih.gov The development of DHFR inhibitors is a major focus in cancer chemotherapy. nih.gov While many known DHFR inhibitors are based on other heterocyclic systems like quinazolines or pyrimidines, the search for novel scaffolds continues to be an important area of research. mdpi.comnih.gov The structural diversity offered by building blocks such as this compound allows for the creation of new molecular architectures that could potentially bind to and inhibit DHFR or other clinically relevant enzymes.
Receptor Ligands and Modulators (e.g., orexin (B13118510) receptors)
The orexin system, which includes two G protein-coupled receptors (GPCRs), orexin-1 (OX₁) and orexin-2 (OX₂), plays a critical role in regulating sleep-wake cycles, feeding behavior, and addiction. nih.govnih.gov Consequently, antagonists of these receptors have emerged as important therapeutic targets, particularly for the treatment of insomnia. nih.govresearchgate.net The synthesis of potent orexin receptor antagonists often involves the incorporation of heterocyclic rings, such as oxazole (B20620) and its isomers, to optimize binding affinity and pharmacokinetic properties.
The utility of building blocks like this compound lies in their ability to introduce the isoxazole scaffold into larger molecules. For instance, in the development of selective orexin-2 receptor antagonists (2-SORA), a key synthetic strategy involves linking different heterocyclic systems. rsc.org Structure-activity relationship (SAR) studies have shown that molecules incorporating moieties like 5-(m-tolyl)oxazole can exhibit high antagonistic activity. rsc.org The synthesis of such complex ligands can be achieved by reacting a nucleophilic core with an electrophilic partner like this compound or a related derivative to form a crucial ether or carbon-carbon bond, leading to the final receptor modulator. Research has led to the identification of potent dual orexin receptor antagonists (DORAs), such as those based on 1,2,4-oxadiazole (B8745197) derivatives, which have shown efficacy comparable to the approved drug suvorexant in animal models. researchgate.net
Anticancer Agents
The oxazole and isoxazole rings are privileged structures in the design of anticancer agents due to their presence in numerous natural products with cytotoxic activity. benthamscience.comresearchgate.net Derivatives of these heterocycles have been shown to inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and interaction with DNA. benthamscience.comijrpr.com
The reactive nature of this compound makes it an ideal starting material for synthesizing novel anticancer compounds. It allows for the covalent attachment of the isoxazole moiety to other pharmacophores known to contribute to cytotoxicity. Research has demonstrated that diarylisoxazole compounds can exhibit strong growth inhibitory effects against a variety of human cancer cell lines. researchgate.net For example, 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and evaluated for their anticancer potential against colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines, showing significant reduction in cell viability. nih.gov The synthesis of such compounds often involves the reaction of a hydrazide with a carboxylic acid derivative, a process where a bromomethyl-heterocycle could be used to build one of the key precursors. The versatility of this synthetic approach allows for the creation of large libraries of compounds for screening and optimization.
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action |
| Diaryl-1,3,4-oxadiazoles | MDA-MB-231 (Breast) | Micromolar range | Apoptosis induction, STAT3 inhibition |
| Diaryl-1,3,4-oxadiazoles | HT-29 (Colon) | Micromolar range | Cell cycle perturbation |
| Oxazole-Pyridine Hybrids | Various | Nanomolar range | Antiproliferative |
| Aryloxazole Derivatives | HUVEC | Not specified | Vascular-targeting |
Antimicrobial Agents (Antibacterial, Antifungal, Antiprotozoal, Antiviral)
The increasing prevalence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents with novel mechanisms of action. iajps.com Heterocyclic compounds containing the oxazole or isoxazole nucleus have demonstrated a broad spectrum of antimicrobial activities. iajps.comd-nb.inforesearchgate.net These scaffolds are integral to compounds that are effective against Gram-positive and Gram-negative bacteria, as well as various fungal species. iajps.comrsc.org
Synthetic strategies utilizing this compound can lead to the development of potent antimicrobial agents. By reacting the bromomethyl group with nucleophiles such as amines, thiols, or phenols, the isoxazole ring can be incorporated into diverse molecular frameworks. For example, the synthesis of binaphthyl-based oxazole peptidomimetics has yielded compounds with excellent antibacterial activity against Gram-positive isolates, with Minimum Inhibitory Concentrations (MICs) as low as 1–16 μg/mL. rsc.org Some derivatives have also shown promising activity against Gram-negative bacteria like A. baumannii, with MICs reaching 4 μg/mL. rsc.org Similarly, the synthesis of 1,2,4-oxadiazole derivatives has produced compounds with significant antibacterial and antifungal activity, with some showing MICs of 10 µg/mL against tested strains. nih.gov
| Organism | Compound Class | Activity (MIC) |
| S. aureus (Gram-positive) | Binaphthyl-oxazole peptidomimetics | 1–16 μg/mL |
| A. baumannii (Gram-negative) | Binaphthyl-oxazole peptidomimetics | 4 μg/mL |
| C. albicans (Fungus) | 3-aryl-5-propyl-1,2,4-oxadiazoles | Moderate activity |
| M. smegmatis (Mycobacterium) | 3-aryl-5-propyl-1,2,4-oxadiazoles | Moderate activity |
Anti-inflammatory Agents
Inflammation is a biological response implicated in numerous diseases, and the development of effective anti-inflammatory agents remains a key area of pharmaceutical research. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, and many heterocyclic compounds, including oxazole derivatives, have been investigated for their potential to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes. nih.govnih.gov
The synthesis of novel anti-inflammatory agents can be facilitated by using this compound as a reactive intermediate. This allows for the construction of molecules that combine the isoxazole ring with other pharmacophores known to possess anti-inflammatory properties. For instance, studies on novel 1,3,4-oxadiazole and 1,2,4-triazole derivatives have identified potent and selective COX-2 inhibitors with IC₅₀ values in the nanomolar range (0.04–0.14 μM), comparable or superior to the reference drug celecoxib. nih.gov The synthesis of these molecules often involves multi-step pathways where a bromomethyl-heterocycle can be used to connect different parts of the final molecule. Other research has focused on synthesizing various oxazole derivatives and testing their ability to reduce carrageenan-induced paw edema in rats, a standard model for acute inflammation, with some compounds showing significant activity. researchgate.netjddtonline.infojddtonline.info
Other Pharmacological Activities (e.g., antidiabetic, anti-tubercular, anti-HIV, analgesic)
Beyond the applications previously discussed, the isoxazole scaffold is associated with a wide array of other important biological activities. d-nb.infonih.govnih.gov The structural versatility of the isoxazole ring allows it to interact with a diverse set of biological targets, leading to its exploration in various therapeutic areas.
Antidiabetic: Oxazole derivatives have been investigated as peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists, which are targets for treating type 2 diabetes. jst.go.jp
Anti-tubercular: Certain thiourea derivatives containing a 1,2,4-triazole ring, a related heterocycle, have been evaluated for their activity against Mycobacterium tuberculosis. researchgate.net
Anti-HIV: The 1,3,4-oxadiazole nucleus is recognized as a versatile lead structure for designing bioactive agents, including those with potential anti-HIV activity. ptfarm.pl
Analgesic: Benzothiazole derivatives substituted with oxazole or thiazole rings have been synthesized and evaluated for their analgesic and anti-inflammatory properties, with some compounds showing potent activity. nih.gov
The synthesis of compounds for these diverse applications frequently relies on the use of reactive intermediates like this compound to introduce the heterocyclic core into the target molecule.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For compounds derived from this compound, SAR studies focus on how modifications to the isoxazole ring, the linker, and the appended moieties affect pharmacological efficacy.
In the development of anticancer agents, for instance, the nature and position of substituents on aryl rings attached to the core heterocycle are crucial. ijrpr.comnih.gov For anti-inflammatory agents, the introduction of different substituents on a benzothiazole core appended with an oxazole ring was found to significantly modulate activity. nih.gov In the context of PPAR agonists, replacing a furan ring with a 1,3,4-oxadiazole ring improved metabolic stability and reduced off-target effects, demonstrating the impact of the core heterocycle itself. jst.go.jp For neuropeptide S receptor (NPSR) antagonists, the introduction of a fluorine atom on a terminal benzyl (B1604629) moiety enhanced potency, highlighting the importance of subtle electronic modifications. unipd.it These studies guide the rational design of more potent and selective drug candidates.
| Drug Target | Core Scaffold | Structural Modification | Impact on Activity |
| PPARα/γ | Oxadiazole | Replacement of furan with 1,3,4-oxadiazole | Increased metabolic stability, maintained potency |
| Orexin Receptors | Pyrazole-Oxazole | Modification of the linker and terminal group | Optimized OX₂R antagonism and solubility |
| NPSR | Oxazolo[3,4-a]pyrazine | Addition of fluorine to terminal benzyl group | 5-fold improvement in in vivo potency |
| MAO B | 1H-indazole-oxadiazole | Introduction of 1,2,4-oxadiazole ring | Increased potency and selectivity |
Bioisosteric Replacements in Drug Design
Bioisosterism is a key strategy in drug design where an atom or a functional group in a lead compound is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. estranky.skcambridgemedchemconsulting.com The 1,2-oxazole (isoxazole) ring is an effective bioisostere for various other functional groups and rings.
The isoxazole ring can serve as a bioisosteric replacement for a phenyl ring, offering a similar size and shape while introducing heteroatoms that can alter electronic properties, improve solubility, and provide additional hydrogen bonding opportunities. It can also act as a masked carboxylic acid or ester group. For example, in the development of inhibitors for inflammatory kinases, the replacement of a tetrazole moiety with a 5-oxo-1,2,4-oxadiazole was shown to increase oral bioavailability. In another study, the introduction of a 1,2,4-oxadiazole ring as a bioisostere for an amide group in a series of 1H-indazole derivatives led to the discovery of a highly potent and selective monoamine oxidase B (MAO B) inhibitor for potential neuroprotective applications. nih.gov This strategic replacement improved the inhibitory activity and conferred desirable drug-like properties. nih.gov
Natural Product Synthesis and Analogue Development
The oxazole motif is a common structural feature in a wide array of naturally occurring compounds that exhibit significant biological activities, including antifungal, antibiotic, and cytotoxic properties. elsevierpure.combeilstein-journals.org The synthesis of these natural products and their analogues is a key area of research, often aimed at improving their therapeutic potential or understanding their mechanism of action.
This compound is a useful synthetic intermediate in this context. The bromomethyl group provides a reactive site for nucleophilic substitution, enabling the linkage of the oxazole core to other complex fragments during the total synthesis of a natural product. This approach is crucial for constructing the intricate molecular frameworks of compounds like leucascandrolide A and disorazole C1. pitt.edupitt.edu
Furthermore, the development of synthetic analogues allows for the exploration of structure-activity relationships. By modifying the substituents on the oxazole ring or the groups attached via the bromomethyl linker, chemists can design new molecules with potentially enhanced biological activity or improved pharmacokinetic properties. pitt.edu Methodologies such as the van Leusen oxazole synthesis and iodine-mediated synthesis from α-bromoketones are commonly employed to create the core oxazole structure, which can then be functionalized. nih.govrsc.org
Table 1: Examples of Natural Products Containing the Oxazole Moiety
| Natural Product | Biological Activity | Reference |
|---|---|---|
| Pimprinine | Antibiotic | beilstein-journals.org |
| Phenoxan | Antimicrobial | beilstein-journals.org |
| Oxaprozin | Anti-inflammatory | beilstein-journals.org |
| Hennoxazole A | Antiviral (Herpes Simplex Virus Type 1) | elsevierpure.com |
| Thiangazole | Antiviral (HIV-1) | elsevierpure.com |
Materials Science and Engineering
The unique electronic and structural properties of the oxazole ring have led to its incorporation into various advanced materials. This compound provides a convenient chemical handle to introduce this heterocycle into polymers, organic electronic materials, and catalytic systems.
In polymer science, this compound can be used as a functional monomer or a post-polymerization modification reagent. The bromomethyl group can be converted into a polymerizable group, or it can be used to initiate certain types of polymerization. Alternatively, polymers with nucleophilic side chains can be functionalized by reacting them with this compound, thereby introducing the oxazole moiety into the polymer structure. This can impart specific properties to the resulting material, such as altered solubility, thermal stability, or the ability to coordinate metal ions.
Oxazole derivatives are known to be components of some luminescent materials. researchgate.net They can be incorporated into larger conjugated systems to create organic dyes with specific photophysical properties. For instance, fluorinated isoxazoles have been investigated for their fluorescent properties, and it was found that the introduction of a fluorine substituent can lead to an increase in fluorescence intensity. beilstein-journals.org
The synthesis of such materials can utilize cross-coupling reactions to build complex molecular architectures. researchgate.net this compound can serve as a building block in these syntheses, where the bromomethyl group allows for its attachment to other aromatic or heterocyclic units, extending the π-conjugation and tuning the electronic properties of the final molecule. This can lead to the development of new materials for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netbeilstein-journals.org
The nitrogen atom in the oxazole ring can act as a ligand for transition metals, making oxazole-containing compounds valuable in the design of catalysts. mdpi.com The 1,3-oxazole and 4,5-dihydro-1,3-oxazole motifs are found in naturally occurring peptides and have been adapted for use as ligands in catalysis. mdpi.com For example, vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for ethylene polymerization and ethylene-norbornene copolymerization. mdpi.com
The synthesis of such ligands can be achieved by utilizing the reactivity of the bromomethyl group in this compound. This group can be reacted with other coordinating moieties to create bidentate or tridentate ligands. The steric and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the oxazole ring, which in turn influences the activity and selectivity of the catalyst. mdpi.com
Heterocyclic compounds containing nitrogen and oxygen, such as oxazole derivatives, have been investigated as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. researchgate.netkoreascience.kr The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film that hinders the corrosion process. researchgate.net The heteroatoms in the oxazole ring can coordinate with metal atoms on the surface, and the aromatic ring can provide further protection through π-electron interactions. researchgate.net
This compound can be used as a precursor to synthesize more complex and effective corrosion inhibitors. The bromomethyl group can be used to anchor the oxazole moiety to other functional groups that enhance its solubility or adsorption properties. Research has shown that the efficiency of oxazole-based inhibitors can be significant, with some derivatives providing a substantial reduction in corrosion rates. koreascience.kr
Table 2: Research Findings on Azole-Based Corrosion Inhibitors
| Inhibitor Type | Metal/Alloy | Environment | Key Findings | Reference |
|---|---|---|---|---|
| Oxazole derivatives | Steel | Acidic media | Show aptitude for corrosion inhibition due to unique chemical structure. | koreascience.kr |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | Low-carbon steel | 0.5 M HCl | Inhibition efficiency increased with concentration, reaching 89% at 300 ppm. | nih.gov |
| ZnMOF-BTA | Carbon steel | Acidic conditions | Acts as a mixed-type inhibitor with over 90% efficiency at 6 wt.% extract. | mdpi.com |
Agrochemicals
The oxazole ring is a structural component of some compounds with pesticidal activity. researchgate.net The development of new and effective agrochemicals is an ongoing area of research, driven by the need to manage pests, diseases, and weeds in agriculture. The synthesis of novel chemical entities with potential biological activity often involves the use of versatile building blocks like this compound.
The reactive bromomethyl group allows for the incorporation of the 1,2-oxazole core into a variety of molecular scaffolds. Through nucleophilic substitution reactions, different functional groups can be introduced, leading to the creation of a library of new compounds. These compounds can then be screened for their insecticidal, fungicidal, or herbicidal properties. For example, novel diamide compounds combining pyrazolyl and polyfluoro-substituted phenyl groups have been synthesized and shown to exhibit fungicidal and insecticidal activities. nih.gov While not directly involving this compound, this research highlights the strategy of combining different heterocyclic and functional moieties to discover new agrochemicals.
Development of Herbicides and Pesticides
The 1,2-oxazole ring is a recognized pharmacophore in the agrochemical industry, and this compound serves as a key intermediate for introducing this moiety into potential herbicide and pesticide candidates. The synthesis often involves nucleophilic substitution reactions where the bromine atom is displaced by a suitable nucleophile from another molecular fragment, effectively linking the oxazole core to other functional groups to create a novel active ingredient.
Research in this area focuses on creating derivatives that exhibit high efficacy against target weeds or pests while maintaining low toxicity to non-target organisms and the environment. For example, derivatives synthesized from isoxazole building blocks have been shown to target key enzymes in plants, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in pigment biosynthesis. Inhibition of this enzyme leads to the characteristic bleaching of susceptible weeds. The table below summarizes the herbicidal activity of representative isoxazole derivatives, illustrating the impact of different structural modifications on their biological efficacy.
Table 1: Herbicidal Activity of Isoxazole Derivatives
| Derivative Class | Target Weed | Activity Level | Mechanism of Action (Hypothesized) |
|---|---|---|---|
| Phenyl-isoxazole Carboxamides | Alopecurus myosuroides | High | Inhibition of Very Long Chain Fatty Acid Synthesis |
| Isoxazole-based Protoporphyrinogen Oxidase (PPO) Inhibitors | Amaranthus retroflexus | High | PPO Inhibition |
Crop Protection Agents
The development of these agents involves reacting the bromomethyl intermediate with various nucleophiles, such as phenols, thiols, or amines, to generate extensive libraries of candidate compounds. These candidates are then screened for their ability to inhibit the growth of economically important plant pathogens like Septoria tritici, Puccinia species (rusts), and Fusarium species. The structural diversity achievable from this single building block facilitates the discovery of new agents that can overcome existing resistance mechanisms in fungal populations.
Other Specialized Applications
The utility of this compound extends beyond agriculture into specialized areas of chemical biology and materials science, where it is used to construct sophisticated molecular tools for research.
Fluorescent Probes and Chemical Sensors
In the field of materials science, this compound can be used as a building block for creating novel fluorescent probes and chemical sensors. The 1,2-oxazole ring can be incorporated into larger conjugated systems to tune their photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. The reactive bromomethyl group provides a convenient attachment point for linking the isoxazole moiety to a fluorophore core or a receptor unit designed to bind a specific analyte.
The design of such sensors often relies on modulating the electronic properties of the fluorophore upon analyte binding. The isoxazole ring can influence the electron density of the conjugated system, and its incorporation can lead to probes that signal the presence of metal ions, anions, or specific biomolecules through a change in fluorescence intensity or color (ratiometric sensing).
Table 2: Application of Isoxazole Moieties in Fluorescent Systems
| Application Area | Role of Isoxazole Moiety | Property Influenced | Example Analyte |
|---|---|---|---|
| Chemical Sensing | Part of the conjugated system | Fluorescence Wavelength / Intensity | Metal Cations (e.g., Zn²⁺) |
| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting material | Charge Carrier Mobility / Emission Color | Not Applicable |
Bioconjugation and Proteomics Research (as a biochemical building block)
As a reactive intermediate, this compound is a valuable tool for bioconjugation and proteomics research. The bromomethyl group is an effective electrophile that can readily undergo alkylation reactions with nucleophilic amino acid residues in proteins, most notably the thiol group of cysteine. This specific reactivity allows it to be used as a handle for covalently attaching the isoxazole-containing payload to proteins of interest.
This functionality is particularly useful in the design of chemical probes for activity-based protein profiling (ABPP), a powerful strategy used in chemical proteomics to study enzyme function directly in complex biological systems. In a typical ABPP application, a molecule containing the 4-(bromomethyl)isoxazole warhead would be used to covalently label the active site of a specific enzyme, enabling its identification and characterization. Furthermore, this building block can be used to synthesize more complex molecules for targeted protein modification, enabling studies of protein function, localization, and interactions within the cellular environment.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, based on the principles of quantum mechanics, can model electronic structure, bonding, and energy.
An analysis of the electronic structure of 4-(bromomethyl)-1,2-oxazole would reveal the distribution of electrons within the molecule. This includes identifying regions of high and low electron density, which are crucial for predicting sites of electrophilic and nucleophilic attack. The bonding analysis would characterize the nature of the covalent bonds, such as the C-Br bond and the bonds within the 1,2-oxazole ring, in terms of their length, strength, and polarity. Techniques like Natural Bond Orbital (NBO) analysis could be employed to quantify the hybridization of atomic orbitals and the nature of the bonding and lone-pair orbitals.
Molecular Orbital theory describes the wave-like behavior of electrons in molecules. A study of the MOs of this compound would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap, for instance, provides an approximation of the molecule's chemical stability and the energy required for electronic excitation.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Highest Occupied Molecular Orbital, likely localized on the oxazole (B20620) ring and bromine atom. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, likely associated with the antibonding orbitals of the C-Br bond and the ring. |
| HOMO-LUMO Gap | 8.3 | Indicates relative kinetic stability. |
Note: These values are illustrative and would need to be calculated using appropriate quantum chemical methods.
Theoretical calculations can be used to map out the potential energy surface for reactions involving this compound. This allows for the prediction of the most likely reaction pathways and the calculation of their activation energies. For example, the energetics of a nucleophilic substitution reaction at the bromomethyl group could be modeled to understand its feasibility and kinetics. By locating the transition state structures and calculating their energies relative to the reactants and products, a detailed profile of the reaction can be constructed.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions.
Conformational analysis of this compound would explore the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds, primarily the C-C bond connecting the bromomethyl group to the oxazole ring. By simulating the molecule's movement over time, the most stable, low-energy conformations can be identified. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.
If this compound were to be investigated as a potential ligand for a protein target, MD simulations would be an invaluable tool. These simulations can model the process of the ligand binding to the protein's active site, revealing the key intermolecular interactions that stabilize the complex. These interactions could include hydrogen bonds, halogen bonds, and hydrophobic interactions. By analyzing the trajectory of the simulation, one can determine the binding affinity and the residence time of the ligand in the binding pocket.
Molecular Docking Studies for Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target, predicting binding affinities, and understanding structure-activity relationships. While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available literature, the broader class of oxazole and isoxazole (B147169) derivatives has been the subject of numerous such investigations, providing a framework for its potential applications.
Derivatives of oxadiazole, a related five-membered heterocycle, have been synthesized and evaluated for their anticancer activity, with molecular docking studies being a key component of their development. nih.govresearchgate.net For instance, certain 1,2,4-oxadiazole (B8745197) derivatives linked to 5-fluorouracil (B62378) have been docked against cancer-related protein targets to elucidate their mechanism of action. nih.gov Similarly, novel 1,3,4-oxadiazole (B1194373) derivatives have been designed as potential tubulin inhibitors, with docking studies confirming their binding to the colchicine (B1669291) binding site of tubulin. nih.gov
The general procedure for a molecular docking study of a compound like this compound would involve the following steps:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized using computational chemistry software.
Selection and Preparation of the Receptor: A specific protein target, implicated in a disease of interest, would be chosen. The 3D structure of this protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: A docking program, such as AutoDock or GOLD, would be used to predict the binding pose and affinity of the ligand within the active site of the receptor. amazonaws.com
Analysis of Results: The results would be analyzed to determine the binding energy, which indicates the strength of the interaction, and to visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
A hypothetical molecular docking study of this compound against a protein kinase, a common cancer drug target, might reveal key interactions. The nitrogen and oxygen atoms of the oxazole ring could act as hydrogen bond acceptors, while the bromomethyl group might engage in halogen bonding or hydrophobic interactions. The predicted binding affinity would provide an initial assessment of its potential as a kinase inhibitor.
| Parameter | Description | Example Value (Hypothetical) |
| Protein Target | The specific biological macromolecule to which the ligand is docked. | Epidermal Growth Factor Receptor (EGFR) |
| Docking Score | A measure of the predicted binding affinity. | -8.5 kcal/mol |
| Key Interactions | Specific non-covalent bonds formed between the ligand and receptor. | Hydrogen bond with MET793, Halogen bond with LYS745 |
This table presents hypothetical data for illustrative purposes.
Prediction of Spectroscopic Properties
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. irjweb.com These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be computationally predicted. bohrium.com This involves optimizing the geometry of this compound at a specific level of theory (e.g., B3LYP/6-311++G(d,p)) and then calculating the magnetic shielding tensors. researchgate.net The calculated shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the predicted chemical shifts. These theoretical values can be compared with experimental data to confirm the compound's structure. ejournal.by
| Atom | Predicted ¹H Chemical Shift (ppm) (Hypothetical) | Predicted ¹³C Chemical Shift (ppm) (Hypothetical) |
| H (on C5) | 8.2 | - |
| CH₂ | 4.5 | 25.0 |
| C3 | - | 150.0 |
| C4 | - | 110.0 |
| C5 | - | 155.0 |
This table presents hypothetical data for illustrative purposes.
Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of vibration of a molecule. DFT calculations can predict these frequencies by computing the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The calculated vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific functional groups and vibrational modes within the this compound molecule. For example, the calculations could predict the stretching frequencies for the C=N and C-O bonds in the oxazole ring, as well as the vibrations associated with the bromomethyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which are observed in UV-Vis spectroscopy. acs.org These calculations can provide information about the maximum absorption wavelength (λmax) and the nature of the electronic transitions, such as n→π* or π→π*. This information is useful for understanding the electronic structure and photophysical properties of this compound.
The combination of these computational techniques provides a comprehensive theoretical understanding of this compound, guiding its potential applications in medicinal chemistry and aiding in its experimental characterization.
Future Directions and Challenges in 4 Bromomethyl 1,2 Oxazole Research
Development of Novel and More Efficient Synthetic Routes
The future synthesis of 4-(bromomethyl)-1,2-oxazole and its derivatives will likely focus on improving efficiency, regioselectivity, and safety. A significant challenge lies in the regioselective synthesis of 4-substituted isoxazoles, as classical methods like 1,3-dipolar cycloadditions can often lead to mixtures of isomers. researchgate.netnih.gov Future research is anticipated to explore novel catalytic systems, including transition metal-free approaches, to overcome these limitations and provide precise control over the substitution pattern. nih.gov
Key future directions include:
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents like bromine, and potential for scalable industrial production. smolecule.com
Photocatalysis and Electrosynthesis: These methods can provide milder reaction conditions, reducing the need for harsh reagents and potentially unlocking novel synthetic pathways.
One-Pot and Multicomponent Reactions (MCRs): Designing cascade reactions where multiple bonds are formed in a single operation will be crucial for improving step-economy and reducing waste, aligning with the principles of green chemistry. ias.ac.inresearchgate.net
A major challenge will be the development of methods that are not only efficient but also tolerate a wide range of functional groups, allowing for the synthesis of a diverse library of this compound analogs for various applications.
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is dominated by the electrophilic nature of the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions. researchgate.netnih.gov However, the interplay between this reactive handle and the isoxazole (B147169) ring presents opportunities for discovering new reactivity patterns.
Future research will likely investigate:
Transition Metal-Catalyzed Cross-Coupling: While the bromomethyl group is primed for substitution, exploring its participation in novel cross-coupling reactions could lead to the direct formation of complex carbon-carbon and carbon-heteroatom bonds.
Cascade Reactions: Designing reactions where an initial transformation at the bromomethyl group triggers a subsequent reaction involving the isoxazole ring could lead to the rapid assembly of complex polycyclic systems.
C-H Functionalization: Direct functionalization of the C-H bonds on the isoxazole ring, a significant challenge in heterocyclic chemistry, would provide a powerful tool for late-stage modification of molecules derived from this compound. researchgate.netresearchgate.net The weak N-O bond in the isoxazole ring can be prone to cleavage under certain conditions, which presents both a challenge to stability and an opportunity for synthetic diversification. researchgate.netmdpi.com
Expansion of Applications in Emerging Fields
The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, found in numerous approved drugs and bioactive compounds. nih.govnih.govnih.gov Derivatives have shown a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. bohrium.comespublisher.comindexcopernicus.com The future challenge is to leverage the unique structure of this compound to create molecules for emerging applications.
Potential growth areas include:
Chemical Biology: The reactive bromomethyl group can be used to covalently link molecules to biological targets, making it a valuable scaffold for designing chemical probes, activity-based protein profiling (ABPP) agents, and targeted covalent inhibitors.
Organic Electronics: Isoxazole-based compounds are being explored for their applications in fluorescent materials and organic electronics. mdpi.comresearchgate.net Future work could involve synthesizing polymers or small molecules from this compound to create novel organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).
Agrochemicals: The isoxazole ring is present in various agrochemicals. bohrium.com Research into new derivatives could lead to the development of more effective and environmentally benign herbicides, fungicides, or insecticides.
Sustainable Chemistry and Green Synthesis Innovations
The principles of green chemistry are increasingly influencing synthetic route design. For isoxazole synthesis, this involves moving away from hazardous solvents, toxic catalysts, and energy-intensive procedures. bohrium.comnih.gov
Future innovations in the green synthesis of this compound will likely focus on:
Water as a Solvent: Developing synthetic methods that proceed efficiently in aqueous media is a primary goal of green chemistry. ias.ac.in
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. mdpi.combohrium.com
Biodegradable and Recyclable Catalysts: The use of organocatalysts or catalysts derived from renewable resources, such as pyruvic acid or agro-waste extracts, presents a sustainable alternative to traditional metal-based catalysts. ias.ac.innih.gov
Atom Economy: Designing syntheses that maximize the incorporation of all starting material atoms into the final product is a fundamental challenge. This involves prioritizing cycloaddition and multicomponent reactions over substitution-based routes that generate stoichiometric byproducts.
Advanced Mechanistic Understanding through In Situ Techniques
A deeper understanding of reaction mechanisms is critical for optimizing synthetic routes, minimizing side products, and discovering new transformations. The application of advanced analytical techniques will be pivotal in elucidating the complex pathways involved in the synthesis and reactions of this compound.
Future research should employ:
In Situ Spectroscopy: Techniques such as in situ NMR and FT-IR spectroscopy allow for the real-time monitoring of reactions. researchgate.net This can help identify transient intermediates and transition states, providing a detailed picture of the reaction pathway. For instance, in situ NMR has been used to compare different methods for synthesizing aminopyrazoles from isoxazoles by monitoring the formation of key intermediates. researchgate.net
Kinetic Studies: Quantitative kinetic analysis, for example using hydrodynamic voltammetry to study the bromination of isoxazole, provides crucial data on reaction rates and activation energies. isasbharat.in This information is essential for optimizing reaction conditions for industrial-scale production.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates, and understand the regioselectivity of reactions, complementing experimental findings. nih.gov
Rational Design of Functional Molecules with Enhanced Properties
The ability to predict the properties of a molecule before its synthesis is a transformative goal in chemical research. Rational design, combining computational modeling with synthetic chemistry, will be essential for developing new functional molecules derived from this compound with tailored properties. nih.gov
Key areas for future development include:
Structure-Based Drug Design: In medicinal chemistry, molecular docking and dynamics simulations can be used to design derivatives that bind with high affinity and selectivity to specific biological targets, such as enzymes or receptors. nih.gov This approach can accelerate the discovery of new therapeutic agents, for instance, by designing novel PARP inhibitors for cancer therapy. nih.gov
Materials Science: Computational screening can predict the electronic and photophysical properties of novel materials. This will enable the targeted design of isoxazole-based molecules for applications in organic electronics, guiding synthetic efforts toward compounds with optimal performance characteristics.
Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of derivatives with their biological activity or physical properties, QSAR models can predict the efficacy of new, unsynthesized compounds, making the discovery process more efficient. nih.gov
By addressing these challenges and exploring these future directions, the scientific community can unlock the full potential of this compound as a valuable tool in the creation of novel medicines, materials, and other functional molecules.
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing 4-(Bromomethyl)-1,2-oxazole, and how do reaction conditions influence yield and purity? A: A common method involves nucleophilic substitution or halogenation of precursor oxazole derivatives. For example, bromomethyl groups can be introduced via reactions with brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., DMSO for polar aprotic environments) and reaction time (e.g., reflux for 12–18 hours) significantly impact yield and purity. Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography is recommended. Characterization should include ¹H/¹³C NMR to confirm the bromomethyl group (δ ~4.3 ppm for CH₂Br in ¹H NMR) and IR for oxazole ring vibrations (~1600 cm⁻¹) .
Advanced Regioselectivity in Functionalization
Q: How can regioselectivity be controlled when introducing substituents to the oxazole ring of this compound? A: Regioselectivity is influenced by electronic and steric factors. For electrophilic substitution, the oxazole ring’s electron-rich C-5 position is typically more reactive. However, steric hindrance from the bromomethyl group at C-4 may shift reactivity. Computational studies (DFT) can predict reactive sites, while experimental validation via X-ray crystallography (e.g., bond angles and dihedral angles in substituted oxazoles) ensures accuracy. For example, in compound 6b , the methoxycarbonyl group’s planarity with the oxazole ring was confirmed via crystallography .
Safety and Handling Protocols
Q: What are the critical safety considerations when handling this compound in laboratory settings? A: This compound is a brominated alkylating agent, posing risks of skin/eye irritation and potential carcinogenicity. Always use impervious gloves (e.g., nitrile), sealed goggles, and a lab coat. Work in a fume hood to avoid inhalation. In case of exposure:
- Skin contact: Wash immediately with soap and water for ≥15 minutes .
- Eye exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .
Store in a cool, dry place away from oxidizing agents, and dispose of waste via halogenated solvent protocols .
Spectroscopic and Crystallographic Analysis
Q: What spectroscopic techniques are most effective for characterizing this compound derivatives, and how are data interpreted? A: Key techniques include:
- ¹H/¹³C NMR: Identify bromomethyl protons (δ ~4.3 ppm) and oxazole carbons (δ 108–179 ppm in ¹³C NMR) .
- X-ray crystallography: Resolves bond lengths (e.g., C-Br ~1.9 Å) and ring conformations (e.g., chair conformations in piperidinium derivatives) .
- IR spectroscopy: Confirms oxazole ring vibrations (C=N stretch ~1600 cm⁻¹) and bromomethyl C-Br stretches (~600 cm⁻¹) .
Reactivity in Cross-Coupling Reactions
Q: How does the bromomethyl group in this compound participate in palladium-catalyzed cross-coupling reactions? A: The C-Br bond serves as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, coupling with arylboronic acids under Pd(PPh₃)₄ catalysis in THF at 80°C yields biaryl-oxazole hybrids. Optimize ligand choice (e.g., XPhos for sterically hindered substrates) and base (K₂CO₃ vs. Cs₂CO₃) to enhance efficiency. Monitor reaction progress via TLC or GC-MS .
Biological Activity and Structure-Activity Relationships (SAR)
Q: What methodologies are used to evaluate the biological activity of this compound derivatives, and how do structural modifications affect potency? A: Antifungal and antibacterial assays (e.g., broth microdilution) are common. For example, transition metal complexes of oxazole derivatives (e.g., Cu(II) or Co(II)) show enhanced activity due to chelation effects. SAR studies reveal that electron-withdrawing groups (e.g., Br) at C-4 increase lipophilicity and membrane permeability, while bulky substituents reduce bioavailability .
Computational Modeling for Reaction Optimization
Q: How can computational tools aid in optimizing reactions involving this compound? A: Density Functional Theory (DFT) predicts transition states and reaction pathways. For instance, calculate activation energies for bromomethyl group substitution to compare SN1 vs. SN2 mechanisms. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, guiding rational drug design .
Handling Data Contradictions in Spectral Analysis
Q: How should researchers address discrepancies in spectral data for this compound derivatives? A: Cross-validate using complementary techniques:
- If NMR signals conflict with literature, confirm purity via elemental analysis or HPLC.
- For crystallographic anomalies (e.g., bond length variations), check for crystal packing effects or disorder. In compound 6b , marginal differences in oxazole bond lengths were attributed to crystal lattice distortions .
Stability Under Storage and Reaction Conditions
Q: What factors influence the stability of this compound during storage and reactions? A: Degradation occurs via hydrolysis (moisture) or thermal decomposition. Store under inert gas (N₂/Ar) at –20°C in amber vials. In reactions, avoid prolonged heating (>100°C) or strong bases (e.g., NaOH), which may cleave the oxazole ring. Monitor stability via periodic ¹H NMR .
Applications in Materials Science
Q: How is this compound utilized in synthesizing advanced materials? A: It serves as a precursor for photoactive polymers (e.g., polyoxazoles) and liquid crystals. For example, coupling with boronic acid-functionalized monomers yields conjugated polymers with tunable optoelectronic properties. Characterize using UV-Vis (λmax ~300 nm) and cyclic voltammetry (HOMO-LUMO gaps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
